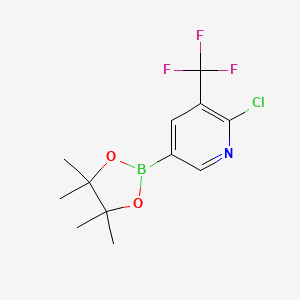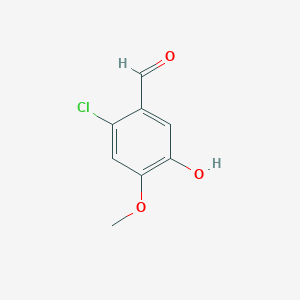
2-Chloro-5-hydroxy-4-methoxybenzaldehyde
概要
説明
2-Chloro-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is characterized by the presence of a benzene ring substituted with a chlorine atom at the second position, a hydroxyl group at the fifth position, and a methoxy group at the fourth position, along with an aldehyde group at the first position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloro-4-methoxybenzaldehyde as the starting material.
Hydroxylation: The hydroxylation of the benzaldehyde at the fifth position is achieved using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like chromic acid (H2CrO4) or nitric acid (HNO3).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), nitric acid (HNO3), and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides are used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-5-hydroxy-4-methoxybenzoic acid
Reduction: 2-Chloro-5-hydroxy-4-methoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
科学的研究の応用
2-Chloro-5-hydroxy-4-methoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of fragrances, flavors, and pharmaceutical intermediates.
作用機序
The mechanism by which 2-Chloro-5-hydroxy-4-methoxybenzaldehyde exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
類似化合物との比較
2-Chloro-5-hydroxy-4-methoxybenzaldehyde is compared with similar compounds to highlight its uniqueness:
Vanillin (3-Methoxy-4-hydroxybenzaldehyde): Similar in structure but lacks the chlorine atom.
2-Chloro-3-hydroxy-4-methoxybenzaldehyde: Similar but with a different position of the hydroxyl group.
2-Chloro-4-hydroxybenzaldehyde: Similar but without the methoxy group.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
特性
IUPAC Name |
2-chloro-5-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWUQIASOQMXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,10-Dioxadispiro[2.2.4.2]dodecane](/img/structure/B1488021.png)
![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)
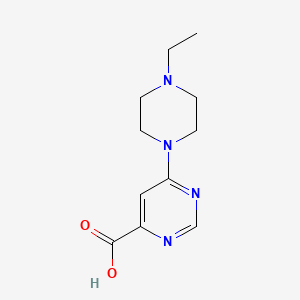
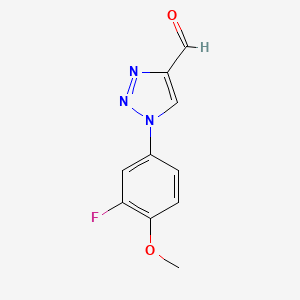
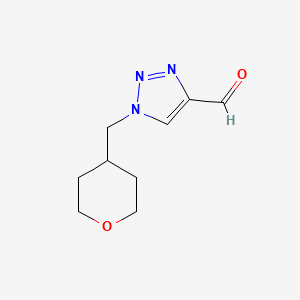
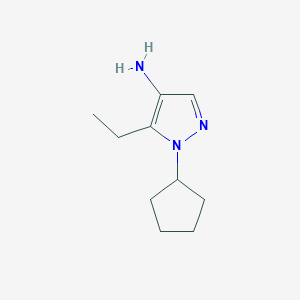
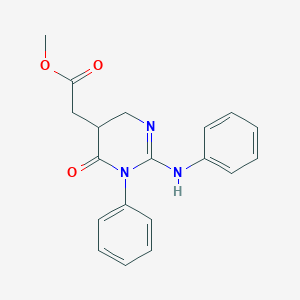

![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)

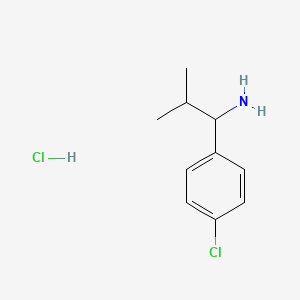
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)

